2-(3-bromophenoxy)-N-cyclopropyl-N-methylacetamide
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Overview
Description
2-(3-bromophenoxy)-N-cyclopropyl-N-methylacetamide is an organic compound characterized by the presence of a bromophenoxy group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenoxy)-N-cyclopropyl-N-methylacetamide typically involves the reaction of 3-bromophenol with N-cyclopropyl-N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenoxy)-N-cyclopropyl-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the bromine atom, forming phenoxy derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) are used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of phenoxy derivatives.
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-(3-bromophenoxy)-N-cyclopropyl-N-methylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-bromophenoxy)-N-cyclopropyl-N-methylacetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, modulating their activity. The cyclopropyl and methyl groups may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-bromophenoxy)tetrahydro-2H-pyran: Similar structure with a tetrahydropyran ring instead of an acetamide moiety.
1,2-bis(3-bromophenoxy)ethane: Contains two bromophenoxy groups attached to an ethane backbone.
Uniqueness
2-(3-bromophenoxy)-N-cyclopropyl-N-methylacetamide is unique due to the presence of the cyclopropyl and methyl groups, which can influence its chemical reactivity and biological activity. These groups may enhance the compound’s stability and specificity for certain molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-bromophenoxy)-N-cyclopropyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-14(10-5-6-10)12(15)8-16-11-4-2-3-9(13)7-11/h2-4,7,10H,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQVRBCKIPTXRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)COC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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